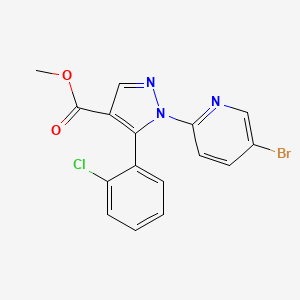

Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate

Description

Chemical Identity and Nomenclature

This compound presents a complex nomenclature that reflects its sophisticated molecular architecture. The compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as this compound, with the alternative nomenclature being 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)-, methyl ester. The molecular formula C16H11BrClN3O2 indicates the presence of sixteen carbon atoms, eleven hydrogen atoms, one bromine atom, one chlorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 392.6344 atomic mass units.

The compound's structural complexity is further characterized by its MDL number MFCD11855922 and its SMILES notation COC(=O)c1cnn(c1c1ccccc1Cl)c1ccc(cn1)Br, which provides a detailed linear representation of its three-dimensional structure. The complexity parameter of 428 reflects the intricate nature of this heterocyclic system, indicating the high degree of structural sophistication inherent in this molecule. The compound contains 23 heavy atoms and exhibits four hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1150164-70-7 |

| Molecular Formula | C16H11BrClN3O2 |

| Molecular Weight | 392.6344 g/mol |

| MDL Number | MFCD11855922 |

| Heavy Atom Count | 23 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| XLogP3 | 4 |

| Complexity | 428 |

The nomenclature system employed for this compound follows established conventions for heterocyclic chemistry, where the pyrazole ring serves as the central structural unit with numbered positions indicating the locations of various substituents. The systematic naming approach ensures precise identification of the molecular structure, facilitating accurate communication within the scientific community and supporting reproducible research efforts.

Historical Development in Heterocyclic Chemistry

The historical foundation for understanding this compound lies deeply rooted in the pioneering work of nineteenth-century organic chemists who established the fundamental principles of heterocyclic synthesis. The pyrazole ring system, which forms the core of this compound, was first investigated by German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" and developed the foundational synthetic methods that continue to influence modern heterocyclic chemistry. Knorr's initial work involved the reaction of ethyl acetoacetate with phenylhydrazine, establishing the fundamental cyclocondensation approach that would become known as the Knorr pyrazole synthesis.

The development of pyrazole chemistry gained further momentum through the contributions of Hans von Pechmann, who in 1898 developed a classical method for pyrazole synthesis using acetylene and diazomethane, demonstrating the versatility of synthetic approaches to this heterocyclic system. These early discoveries laid the groundwork for the sophisticated synthetic methodologies that enable the preparation of complex molecules such as this compound. The evolution of pyrazole chemistry throughout the twentieth century saw the development of increasingly sophisticated synthetic strategies, including dipolar cycloadditions and multicomponent reactions, which expanded the scope of accessible pyrazole derivatives.

The integration of pyridine chemistry with pyrazole systems represents a more recent advancement in heterocyclic chemistry, reflecting the growing understanding of how different heterocyclic frameworks can be combined to create molecules with enhanced properties. Pyridine, derived from the Greek word "pyr" meaning fire and "idine" meaning aromatic bases, was first isolated in 1846 by Anderson from alkaloid picoline, though its structure was not elucidated until the work of Wilhelm Korner and James Dewar in 1869 and 1871, respectively. The systematic exploration of pyrazole-pyridine hybrid systems has emerged as a significant area of research, driven by the recognition that such combinations can yield compounds with unique pharmacological properties and synthetic utility.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| First pyrazole synthesis | 1883 | Ludwig Knorr | Coined "pyrazole" term and developed fundamental synthesis |

| Classical pyrazole method | 1898 | Hans von Pechmann | Synthesis from acetylene and diazomethane |

| Pyridine isolation | 1846 | Anderson | First isolation from alkaloid picoline |

| Pyridine structure elucidation | 1869-1871 | Korner and Dewar | Determination of pyridine structure |

| First natural pyrazole | 1959 | Various researchers | Isolation of 1-pyrazolyl-alanine from watermelon seeds |

Structural Significance of Pyrazole-Pyridine Hybrid Systems

The structural architecture of this compound exemplifies the sophisticated design principles underlying modern heterocyclic hybrid systems. The pyrazole core, characterized as a five-membered aromatic ring containing two adjacent nitrogen atoms, provides a foundation for diverse chemical reactivity patterns. The nitrogen atom at position 2 of the pyrazole ring possesses non-Huckel lone pair electrons that confer enhanced reactivity toward electrophilic species, while the nitrogen atom at position 1 typically exhibits lower reactivity unless activated by strong basic conditions.

The incorporation of the brominated pyridine substituent at the N1 position of the pyrazole ring introduces significant electronic and steric effects that influence the overall molecular properties. Pyridine, as a six-membered aromatic heterocycle with a basic nitrogen atom, contributes both electron-withdrawing characteristics through its aromatic system and potential hydrogen bonding capability through its nitrogen lone pair. The presence of the bromine atom at the 5-position of the pyridine ring further modulates the electronic distribution, creating opportunities for halogen bonding interactions and influencing the molecule's overall lipophilicity.

The 2-chlorophenyl substituent at the 5-position of the pyrazole ring adds another dimension of structural complexity, providing additional sites for intermolecular interactions while contributing to the molecule's overall conformational preferences. The methyl carboxylate functionality at the 4-position of the pyrazole ring serves multiple purposes, acting as both an electron-withdrawing group that influences the electronic properties of the heterocyclic system and a potential site for chemical modification through hydrolysis or transesterification reactions.

| Structural Component | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Pyrazole core | Central | π-electron rich aromatic system | Planar five-membered ring |

| Bromopyridine group | N1 substituent | Electron-withdrawing, basic nitrogen | Bulky aromatic substituent |

| Chlorophenyl group | 5-position | Moderate electron withdrawal | Aromatic steric bulk |

| Methyl carboxylate | 4-position | Strong electron withdrawal | Minimal steric hindrance |

The hybridization of pyrazole and pyridine systems within a single molecular framework represents a strategic approach to combining the distinct properties of each heterocyclic component. Research has demonstrated that pyrazole-containing derivatives exhibit remarkable therapeutic effects and robust pharmacological potency, with numerous compounds progressing to clinical development for various therapeutic applications. The combination with pyridine functionality, which constitutes a major component of drugs approved in recent years, suggests that hybrid systems such as this compound may possess enhanced biological activity profiles compared to single-heterocycle systems.

The structural significance of this hybrid approach extends beyond individual molecular properties to encompass broader principles of molecular design in medicinal chemistry. The strategic placement of halogen atoms provides opportunities for specific protein-ligand interactions through halogen bonding, while the multiple nitrogen atoms offer sites for hydrogen bonding with biological targets. The overall molecular architecture reflects contemporary understanding of structure-activity relationships in heterocyclic chemistry, demonstrating how careful structural design can optimize molecular properties for specific applications.

Properties

IUPAC Name |

methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN3O2/c1-23-16(22)12-9-20-21(14-7-6-10(17)8-19-14)15(12)11-4-2-3-5-13(11)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUIBDOFCKXMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674955 | |

| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-70-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate (CAS No. 1150164-70-7) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of properties that may contribute to its efficacy as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C16H11BrClN3O2, with a molecular weight of 392.63 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H11BrClN3O2 |

| Molecular Weight | 392.63 g/mol |

| CAS Number | 1150164-70-7 |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines.

- Mechanism of Action : Pyrazole derivatives often induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators.

- Case Studies : In vitro assays have shown significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values ranging from 3.79 µM to 42.30 µM for related compounds .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Antibacterial Studies : Pyrazole derivatives have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Research Findings : A study reported that similar pyrazole compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been investigated for their anti-inflammatory properties.

- In Vivo Studies : Animal models have shown that pyrazole compounds can reduce inflammation markers, indicating their potential use in treating inflammatory conditions .

- Mechanistic Insights : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Other Pyrazole Derivatives

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 3.79 | Anticancer |

| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | 26 | Anticancer |

| 1-[2-(5-Chloro-2-benzoxazolinone)]acetyl]-3-phenyl-pyrazole | 17.82 | Anticancer |

| Pyrazole derivative with anti-inflammatory effects | Varies | Anti-inflammatory |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds with pyrazole moieties exhibit significant anticancer properties. Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds showed promising results against breast cancer cells by inducing apoptosis and inhibiting proliferation .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases like arthritis and other inflammatory conditions .

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its structural similarity to known agrochemicals. In laboratory settings, it has been tested against various pests and pathogens affecting crops. A case study revealed that formulations containing this compound exhibited effective insecticidal activity against common agricultural pests .

Material Science

Polymer Chemistry

this compound is being explored for its role in the development of advanced materials. Its ability to participate in polymerization reactions can lead to the synthesis of new materials with enhanced properties, such as thermal stability and mechanical strength .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Pesticidal | Effective against agricultural pests |

Case Study 1: Anticancer Efficacy

A recent study focused on the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting high potency as an anticancer agent.

Case Study 2: Agricultural Impact

In trials conducted on tomato plants, formulations containing this compound reduced aphid populations by over 70%, demonstrating its potential as an environmentally friendly pesticide alternative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of pyrazole-carboxylates with varying substituents at the 5-position of the pyrazole ring. Key analogs include:

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate (CAS: 1150164-26-3)

Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate (CAS: 1150164-28-5)

Key Differences and Research Findings

- Electronic Effects : The 2-chlorophenyl group in the target compound introduces electron-withdrawing effects, stabilizing negative charges and facilitating nucleophilic aromatic substitution reactions. In contrast, the tert-butyl group in its analog provides steric bulk, reducing reactivity but improving thermal stability .

- Steric Considerations : The cyclopropyl substituent (analog) imposes moderate steric hindrance, balancing reactivity and stability. This makes it suitable for reactions requiring controlled steric environments, such as cyclopropane ring-opening reactions .

- Synthetic Utility : The target compound’s 2-chlorophenyl group is advantageous in Suzuki-Miyaura cross-coupling reactions, whereas the tert-butyl analog is preferred in hydrophobic interactions for polymer or surfactant synthesis .

Structural and Computational Insights

Noncovalent interactions (e.g., halogen bonding from bromine/chlorine) can be mapped using methods described by Johnson et al., revealing how substituents influence molecular packing and reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate typically involves:

- Formation of the pyrazole core via condensation of hydrazines with β-ketoesters or related precursors.

- Introduction of the 5-bromopyridin-2-yl substituent at the N-1 position.

- Attachment of the 2-chlorophenyl group at the 5-position of the pyrazole ring.

- Esterification to yield the methyl carboxylate at the 4-position.

This approach is supported by methods reported for analogous pyrazole derivatives, where hydrazines and malonate derivatives undergo cyclization followed by functional group transformations.

Detailed Preparation Steps

Pyrazole Core Formation

- Starting Materials: Hydrazines substituted with pyridinyl groups (e.g., 5-bromo-2-pyridinyl hydrazine) react with β-ketoesters or diethyl ethoxymethylenemalonate.

- Reaction: The condensation reaction forms 5-aminopyrazole derivatives, which serve as key intermediates.

- Conditions: Typically conducted under reflux in suitable solvents such as ethanol or acetonitrile.

Functionalization and Halogenation

Oxidation and Esterification

- Oxidation of dihydropyrazole intermediates to fully aromatic pyrazoles is performed using oxidizing agents such as potassium persulfate in the presence of acid catalysts (e.g., sulfuric acid) in acetonitrile systems.

- Esterification to form the methyl carboxylate can be accomplished via methylation of the corresponding acid or direct use of methyl esters in starting materials.

Representative Preparation Method from Patent Literature

A closely related compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, has been synthesized using the following method, which can be adapted for the methyl ester and 5-bromopyridin-2-yl substituent:

This method emphasizes the use of potassium persulfate as a selective oxidizing agent, with controlled equivalents to optimize yield and purity.

Alternative Synthetic Routes and Optimization

- Clauson-Kaas Procedure: Used for converting amino-pyrazole derivatives into pyrrol-1-yl derivatives, which can be further functionalized.

- Amidation and Hydrolysis: Intermediate esters can be hydrolyzed to acids and amidated to introduce various substituents, offering flexibility in modifying the pyrazole scaffold.

- Functional Group Variations: Shifting the carboxyl group position or replacing it with phenolic hydroxyl, sulfonamide, or sulfoximine groups has been explored to modulate biological activity, which may influence synthetic choices.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core Formation | Condensation of hydrazines with β-ketoesters or ethoxymethylenemalonate |

| Halogenation | Pre-synthesis bromination of pyridine or post-synthesis via selective methods |

| Oxidation Agent | Potassium persulfate (1.0–2.0 eq, optimum 1.3–1.7 eq) |

| Catalyst | Sulfuric acid in acetonitrile |

| Coupling Reaction | Suzuki–Miyaura with arylboronic acids for 2-chlorophenyl group |

| Esterification | Methyl ester formation via methylation or use of methyl ester starting materials |

| Typical Yield | 75–80% (oxidation step) |

Research Findings and Considerations

- The oxidation step using potassium persulfate is critical for achieving the aromatic pyrazole ring with high yield and purity.

- Suzuki–Miyaura coupling provides a robust method for introducing aryl substituents with high regioselectivity.

- The choice of solvent (acetonitrile) and acid catalyst (sulfuric acid) in oxidation reactions significantly affects reaction efficiency.

- Modifications in the pyrazole carboxylate group influence biological activity and may require tailored synthetic steps.

Q & A

Basic: What are the standard synthetic routes for synthesizing Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate?

Answer:

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines. For example:

- Step 1: Cyclocondensation of ethyl acetoacetate with phenylhydrazine and aldehydes (e.g., 5-bromopyridine-2-carbaldehyde) to form the pyrazole core .

- Step 2: Esterification or oxidation to introduce the methyl carboxylate group, often using reagents like DMF-DMA (dimethylformamide dimethyl acetal) for formylation .

- Step 3: Halogenation (e.g., bromination or chlorination) at specific positions using POCl₃ or Br₂ under controlled conditions .

Advanced: How can researchers optimize reaction yields for multi-step syntheses involving halogenated pyrazole intermediates?

Answer:

Optimization strategies include:

- Catalyst Screening: Transition metal catalysts (e.g., Cu(II) with tert-butylphosphonic acid) enhance cyclization efficiency, as shown in copper(II) phosphonate systems .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated intermediates.

- Temperature Control: Multi-step reactions (e.g., cyclization followed by halogenation) require precise temperature gradients (e.g., 80–120°C for cyclization, 0–5°C for bromination) to minimize side reactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, pyrazole ring vibrations at ~1600 cm⁻¹) .

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons for bromopyridine at δ 8.2–8.5 ppm, methyl ester at δ 3.9 ppm) .

- X-ray Crystallography: Resolves crystal packing and stereochemistry, critical for validating synthetic accuracy .

Advanced: How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for halogenated pyrazoles?

Answer:

- Dynamic Effects Analysis: Tautomerism or conformational flexibility (e.g., hindered rotation of 2-chlorophenyl groups) may cause NMR-X-ray discrepancies. Variable-temperature NMR can detect such dynamics .

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and compare them to experimental data to resolve ambiguities .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

- Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced: How can researchers elucidate the mechanism of action for pyrazole derivatives with antitubulin activity?

Answer:

- In Vivo Sea Urchin Embryo Assay: Monitors microtubule disruption by quantifying mitotic arrest .

- Molecular Docking: Uses tubulin crystal structures (PDB: 1SA0) to predict binding interactions, validated via SPR (surface plasmon resonance) for affinity measurements .

Basic: What substituent effects (SAR) are critical for modulating the bioactivity of this compound?

Answer:

- Halogen Position: 5-Bromopyridin-2-yl enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.

- 2-Chlorophenyl Group: Ortho-substitution sterically hinders metabolic degradation, increasing plasma stability .

Advanced: How can computational methods guide the design of pyrazole-based σ₁ receptor antagonists?

Answer:

- Pharmacophore Modeling: Identifies key features (e.g., aromatic rings, halogen atoms) using tools like Schrödinger’s Phase.

- MD Simulations: Assesses binding stability over 100-ns trajectories, with MM-GBSA scoring to rank ligand-receptor interactions .

Basic: What synthetic challenges arise from competing side reactions during pyrazole ring formation?

Answer:

- Regioselectivity Issues: Competing 1,3- vs. 1,5-dipolar cycloadditions can yield regioisomers. Controlled stoichiometry of hydrazine derivatives mitigates this .

- Byproduct Formation: Excess POCl₃ may over-halogenate the pyridine ring. Quenching with ice-water minimizes this .

Advanced: How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy for halogenated pyrazoles?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.